molecular formula C11H5Cl3N2O B14037127 2-(2,4,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde

2-(2,4,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde

Cat. No.: B14037127
M. Wt: 287.5 g/mol
InChI Key: PTKQLLAKPMWEDE-UHFFFAOYSA-N
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Description

2-(2,4,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde is a chemical compound with the molecular formula C11H5Cl3N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde typically involves the Vilsmeier-Haack formylation methodology. This process starts with commercially available 2-amino-4,6-dihydroxypyrimidine, which is converted to 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde . The reaction conditions usually involve the use of formylating agents such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents and solvents used are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alkoxides, and other nucleophiles are commonly used in substitution reactions.

    Solvents: Common solvents include DMF, DMSO (dimethyl sulfoxide), and acetonitrile.

    Catalysts: Catalysts such as Lewis acids may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for use in pharmaceuticals and other applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde involves its ability to undergo nucleophilic aromatic substitution reactions. The electron-withdrawing chlorine atoms make the pyrimidine ring more susceptible to nucleophilic attack, facilitating the formation of various substituted products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

Properties

Molecular Formula

C11H5Cl3N2O

Molecular Weight

287.5 g/mol

IUPAC Name

2-(2,4,6-trichlorophenyl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H5Cl3N2O/c12-7-1-8(13)10(9(14)2-7)11-15-3-6(5-17)4-16-11/h1-5H

InChI Key

PTKQLLAKPMWEDE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C2=NC=C(C=N2)C=O)Cl)Cl

Origin of Product

United States

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